molecular formula C3Cl4N4O2 B14476267 1,3-Dichloro-6-(dichloroamino)-1,3,5-triazine-2,4-dione CAS No. 67449-46-1

1,3-Dichloro-6-(dichloroamino)-1,3,5-triazine-2,4-dione

Cat. No.: B14476267
CAS No.: 67449-46-1
M. Wt: 265.9 g/mol
InChI Key: KAFXVFQUFZEITG-UHFFFAOYSA-N
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Description

1,3-Dichloro-6-(dichloroamino)-1,3,5-triazine-2,4-dione is a chemical compound with a complex structure that includes multiple chlorine atoms and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-6-(dichloroamino)-1,3,5-triazine-2,4-dione typically involves the chlorination of cyanuric acid or its derivatives. The reaction conditions often require the presence of a chlorinating agent such as chlorine gas or thionyl chloride. The process is usually carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. The use of continuous flow reactors and advanced chlorination techniques can enhance the efficiency and yield of the compound. Safety measures are crucial due to the reactive nature of the chlorinating agents used.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-6-(dichloroamino)-1,3,5-triazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state products.

    Reduction: Reduction reactions can convert it into less chlorinated derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state triazine derivatives, while substitution reactions can produce a variety of functionalized triazine compounds.

Scientific Research Applications

1,3-Dichloro-6-(dichloroamino)-1,3,5-triazine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound’s reactivity makes it useful in biochemical assays and as a potential antimicrobial agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the manufacture of specialty chemicals, including herbicides and disinfectants.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-6-(dichloroamino)-1,3,5-triazine-2,4-dione involves its ability to interact with various molecular targets. The chlorine atoms and triazine ring structure allow it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular functions, leading to its antimicrobial and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-5,5-dimethylhydantoin: Another chlorinated compound with similar reactivity.

    1,3,5-Triazine-2,4,6-triol: A triazine derivative with different functional groups.

    2,4,6-Trichloro-1,3,5-triazine: A closely related compound with three chlorine atoms on the triazine ring.

Uniqueness

1,3-Dichloro-6-(dichloroamino)-1,3,5-triazine-2,4-dione is unique due to its specific arrangement of chlorine atoms and the dichloroamino group. This structure imparts distinct chemical properties, making it valuable for specialized applications in various fields.

Properties

CAS No.

67449-46-1

Molecular Formula

C3Cl4N4O2

Molecular Weight

265.9 g/mol

IUPAC Name

1,3-dichloro-6-(dichloroamino)-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C3Cl4N4O2/c4-9-1(11(6)7)8-2(12)10(5)3(9)13

InChI Key

KAFXVFQUFZEITG-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=O)N(C(=O)N1Cl)Cl)N(Cl)Cl

Origin of Product

United States

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